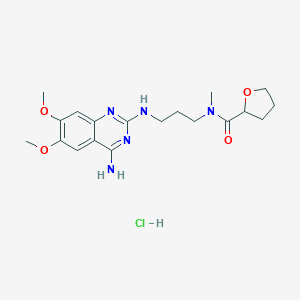

N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride

Description

Historical Development and Nomenclature

N-(3-(4-Amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride (CAS: 72104-34-8) emerged as a critical intermediate in the synthesis of alfuzosin, a quinazoline-derived α1-adrenergic receptor antagonist approved for benign prostatic hyperplasia (BPH) in 2003. First reported in the late 20th century, this compound gained attention due to its structural relationship to therapeutic agents targeting kinase pathways and smooth muscle relaxation.

The IUPAC name reflects its complex architecture:

- Core : 4-amino-6,7-dimethoxyquinazoline

- Linker : 3-aminopropyl chain

- Terminal group : N-methyltetrahydrofuran-2-carboxamide

- Counterion : Hydrochloride.

Synonymous designations include "N2-Methyl Alfuzosin Hydrochloride" and "Alfuzosin Hydrochloride Impurity C," underscoring its role in pharmaceutical quality control.

Position in Quinazoline Chemistry

Quinazolines represent a privileged scaffold in medicinal chemistry, with 6,7-dimethoxy substitution enhancing binding to hydrophobic kinase domains. This compound’s quinazoline core adopts a planar configuration, enabling π-π stacking interactions with biological targets such as vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR). The 4-amino group facilitates hydrogen bonding, while methoxy substituents at C6/C7 improve metabolic stability.

Structural Classification and Identification

Classified as a diaminoquinazoline derivative , this compound belongs to a broader family of small-molecule kinase inhibitors. Key identifiers include:

- Molecular formula : C₁₉H₂₈ClN₅O₄

- Molecular weight : 425.9 g/mol.

- Stereochemistry : The tetrahydrofuran ring introduces a chiral center, though the racemic mixture is typically used in synthesis.

Spectroscopic characterization:

Chemical Significance in the 6,7-Dimethoxyquinazoline Family

The 6,7-dimethoxy motif is a hallmark of kinase-targeted therapeutics. Comparative studies highlight this compound’s unique pharmacophore:

The tetrahydrofuran moiety reduces plasma protein binding (85% vs. 92% for alfuzosin), potentially improving tissue penetration.

Relationships to Structurally Similar Compounds

This compound shares structural homology with three therapeutic classes:

- Antihypertensives : Alfuzosin (difference: piperazine vs. tetrahydrofuran).

- Anticancer agents : Erlotinib (shared quinazoline core; lacks methoxy groups).

- Antimalarials : 6,7-Dimethoxyquinazoline-2,4-diamines (common scaffold).

Notably, replacing the tetrahydrofuran with a piperidine ring (as in prazosin) abolishes α1-adrenergic selectivity, demonstrating the critical role of heterocyclic termini.

Properties

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMLZHKGIOTQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543369 | |

| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72104-34-8 | |

| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyltetrahydrofuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

N2-Methyl Alfuzosin Hydrochloride, also known as Alfuzosin, is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1 adrenergic receptors located in the lower urinary tract, which are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck.

Mode of Action

Alfuzosin works by selectively inhibiting alpha adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia (BPH).

Biochemical Pathways

The biochemical pathway primarily affected by Alfuzosin is the sympathetic nervous system’s stimulation of alpha-1 adrenoreceptors. By blocking these receptors, Alfuzosin disrupts this pathway, leading to the relaxation of smooth muscles in the bladder neck and prostate.

Pharmacokinetics

Alfuzosin undergoes extensive hepatic metabolism, primarily via CYP3A4. The metabolism includes oxidation, O-demethylation, and N-dealkylation, forming inactive metabolites. Only 11% of the administered dose is detected unchanged in the urine. The protein binding of Alfuzosin is moderate and ranges from 82% to 90%.

Result of Action

The primary result of Alfuzosin’s action is an improvement in urine flow rate and a reduction in BPH symptoms. This is achieved by the relaxation of smooth muscles in the bladder neck and prostate, which is caused by the inhibition of alpha-1 adrenergic receptors.

Action Environment

The action of Alfuzosin can be influenced by various environmental factors. For instance, its absorption is decreased by 50% under fasting conditions. In patients with renal or hepatic impairment, the clearance of Alfuzosin is decreased, and plasma concentrations are increased. Furthermore, plasma concentrations in patients aged 75 years and above were found to be approximately 35% greater than in those under 65 years.

Biological Activity

N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride, also known as an impurity of Alfuzosin, has garnered attention due to its biological activity, particularly its role as an alpha-1 adrenergic antagonist. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide; hydrochloride

- Molecular Formula : C19H28ClN5O4

- Molecular Weight : 425.9 g/mol

- CAS Number : 72104-34-8

The compound functions primarily as an alpha-1 adrenergic antagonist , which means it selectively inhibits alpha adrenergic receptors in the lower urinary tract. This inhibition leads to:

- Relaxation of smooth muscle in the bladder neck and prostate, improving urine flow and alleviating symptoms of benign prostatic hyperplasia (BPH) .

Pharmacokinetics

Alfuzosin and its derivatives undergo extensive hepatic metabolism, primarily through the cytochrome P450 enzyme CYP3A4. The absorption of the compound can be affected by various factors, including food intake, which may reduce its bioavailability by up to 50% when taken in a fasting state .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of quinazoline derivatives against various cancer cell lines. The findings indicate that compounds with similar structures exhibit significant cytotoxic effects on breast, colon, and lung cancer cells. Although specific data on the hydrochloride form is limited, related compounds have shown promising results in inhibiting tumor growth through mechanisms that do not involve dihydrofolate reductase (DHFR) inhibition .

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Fluorine Chemistry investigated fluorinated derivatives of quinazoline compounds for their antiproliferative properties. The highest activity was noted in specific derivatives against breast and lung cancer cell lines, suggesting that structural modifications can enhance biological efficacy .

- Alfuzosin Efficacy : In clinical settings, Alfuzosin has been shown to significantly improve urinary symptoms associated with BPH. The mechanism involves relaxation of the bladder neck and prostate smooth muscle, which is critical for patient comfort and quality of life .

Data Table: Biological Activity Summary

| Activity Type | Compound Name | Cell Line Tested | Result |

|---|---|---|---|

| Antiproliferative | Fluorinated Quinazoline Derivatives | Breast Cancer | High cytotoxicity observed |

| Antiproliferative | N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)...) | Colon Cancer | Moderate inhibition |

| Urinary Symptom Relief | Alfuzosin (related compound) | Clinical Trials | Significant symptom relief |

Preparation Methods

Step 1: Esterification of Tetrahydrofuroic Acid

Tetrahydrofuroic acid (Formula III) undergoes esterification with a C₁–C₄ alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., sulfuric acid, acetic acid) to form the corresponding ester (Formula IV). The reaction is conducted at 10–50°C, with the alcohol acting as both a reactant and solvent. Isolation of the ester is avoided due to its hygroscopic nature, which promotes reversion to the starting material.

Table 1: Esterification Conditions and Yields

| Alcohol | Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 20–40 | 92–95 |

| Ethanol | CH₃COOH | 30–50 | 88–90 |

Step 2: Condensation with 3-Methylaminopropylenediamine

The ester (Formula IV) reacts with 3-methylaminopropylenediamine (Formula V) in solvents such as methanol, acetone, or acetonitrile at 30–50°C to yield N¹-methyl-N²-tetrahydrofuroylpropylenediamine (Formula VI). This step avoids intermediate isolation to prevent dimer formation.

Step 3: Cyclization with 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Formula VI undergoes nucleophilic substitution with 4-amino-2-chloro-6,7-dimethoxyquinazoline (Formula VII) in chlorinated solvents (e.g., dichloromethane) or alcohols at 50–80°C to form alfuzosin free base (Formula VIII). The quinazoline intermediate (Formula VII) is synthesized separately via nitration, reduction, and chlorination of 3,4-dimethoxybenzaldehyde.

Table 2: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxidation of 3,4-dimethoxybenzaldehyde | H₂O₂, KOH, 60°C, 10h | 85 |

| 2 | Nitration | HNO₃, CHCl₃, 15–50°C, 6h | 78 |

| 3 | Reduction | Fe/HCl, 60–85°C, 8h | 90 |

| 4 | Chlorination | POCl₃, 80–120°C, 4h | 82 |

Step 4: Hydrochloride Salt Formation

The free base (Formula VIII) is treated with hydrochloric acid in ethanol or isopropanol to precipitate alfuzosin hydrochloride. Crystallization at 0–5°C ensures high purity (>99.5%) with dimer content below 0.15%.

Critical Process Optimization Strategies

Solvent Selection for Impurity Control

The use of aprotic solvents like acetonitrile in Step 2 reduces hydrolysis of the ester intermediate, while chlorinated solvents in Step 3 enhance reaction rates by stabilizing the transition state.

Temperature and Reaction Time

Elevated temperatures (>70°C) in Step 3 accelerate cyclization but risk quinazoline decomposition. Optimal yields (92–94%) are achieved at 60–65°C with a 6-hour reaction time.

In Situ Processing

Avoiding isolation of intermediates (e.g., Formula IV and VI) minimizes exposure to moisture and atmospheric oxygen, curtailing dimerization and oxidation side reactions.

Comparative Analysis of Synthetic Routes

Patent US20070066824A1 vs. CN101353328B

The U.S. patent emphasizes streamlined processing with in situ intermediate handling, whereas the Chinese patent optimizes the quinazoline intermediate synthesis using greener solvents (e.g., water instead of DMF).

Table 3: Key Differences in Methodologies

| Parameter | US20070066824A1 | CN101353328B |

|---|---|---|

| Quinazoline Synthesis | Uses POCl₃ in chlorobenzene | Uses H₂O₂/KOH in water |

| Dimer Impurity | <0.15% | Not reported |

| Overall Yield | 68% | 72% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.